Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-49816 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly available .
Industrial Production Methods
Industrial production methods for A-49816 are also proprietary. it is known that the compound is available in various forms, including A-49816 hydrochloride .
Chemical Reactions Analysis
Types of Reactions
A-49816 undergoes several types of chemical reactions, including:
Oxidation: A-49816 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: A-49816 can undergo substitution reactions, particularly with halogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions of A-49816 include oxidizing agents, reducing agents, and halogenating agents. The specific conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of A-49816 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
A-49816 is widely used in scientific research due to its high-ceiling diuretic properties. Its applications include:
Chemistry: A-49816 is used as a reference compound in various chemical studies.
Biology: The compound is used to study the effects of diuretics on biological systems.
Medicine: A-49816 is used in preclinical studies to investigate its potential therapeutic effects.
Industry: The compound is used in the development of new diuretic drugs.
Mechanism of Action
A-49816 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This mechanism involves the modulation of specific molecular targets and pathways, including ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A-49816 include other high-ceiling diuretics such as furosemide and bumetanide .
Uniqueness
A-49816 is unique due to its specific chemical structure and high-ceiling diuretic properties. Unlike other diuretics, A-49816 has a distinct molecular formula and exhibits unique pharmacological effects .
Properties
CAS No. |
78235-72-0 |
---|---|
Molecular Formula |
C18H17Cl2NO5 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3 |
InChI Key |
KWDSYQYCWWCCAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
Appearance |
Solid powder |
78235-72-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester A 49816 A-49816 acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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